

Unveiling the Spectroscopic Signature of Pterisolic Acid E: A Technical Guide

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Compound of Interest		
Compound Name:	Pterisolic acid E	
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Kunming, China – A comprehensive technical guide detailing the spectroscopic data for **Pterisolic acid E**, a novel ent-kaurane diterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, crucial for the identification and characterization of this natural product.

Pterisolic acid E was isolated from the fern Pteris semipinnata, a plant with a history in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the results of which are presented herein.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **Pterisolic** acid **E**.

Table 1: NMR Spectroscopic Data for Pterisolic Acid E (in CD₃OD)



Position	¹³ C NMR (100 MHz, δc)	¹H NMR (400 MHz, δH, J in Hz)
1	40.2 (t)	1.22 (m), 1.94 (m)
2	19.8 (t)	1.65 (m), 1.88 (m)
3	38.8 (t)	1.18 (m), 1.50 (m)
4	44.2 (s)	
5	57.3 (d)	1.15 (m)
6	23.0 (t)	1.58 (m), 1.70 (m)
7	40.1 (t)	1.35 (m), 1.60 (m)
8	55.4 (s)	
9	61.4 (d)	1.80 (m)
10	40.4 (s)	
11	71.9 (d)	4.10 (brs)
12	34.5 (t)	1.90 (m), 2.15 (m)
13	46.8 (d)	2.55 (m)
14	38.2 (t)	2.25 (m), 2.35 (m)
15	218.9 (s)	
16	49.0 (d)	2.70 (m)
17	29.5 (q)	1.10 (d, 6.8)
18	29.2 (q)	1.25 (s)
19	182.0 (s)	
20	18.0 (q)	0.95 (s)

Data sourced from Wang et al., 2011.[1]



Table 2: Mass Spectrometry Data for Pterisolic Acid E

Technique	Ionization Mode	Mass Analyzed	Observed m/z	Calculated m/z	Formula
HR-ESI-MS	Positive	[M+Na]+	373.1996	373.1990	C20H30O5Na

Data sourced from Wang et al., 2011.[1]

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

The primary literature describing the isolation of **Pterisolic acid E** did not report specific IR or UV spectroscopic data.

Experimental Protocols

The spectroscopic data presented were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The dried and powdered whole plants of Pteris semipinnata were extracted with 95% ethanol at room temperature. The resulting crude extract was subjected to repeated column chromatography on silica gel, MCI gel CHP 20P, and Sephadex LH-20 to yield pure **Pterisolic acid E**.

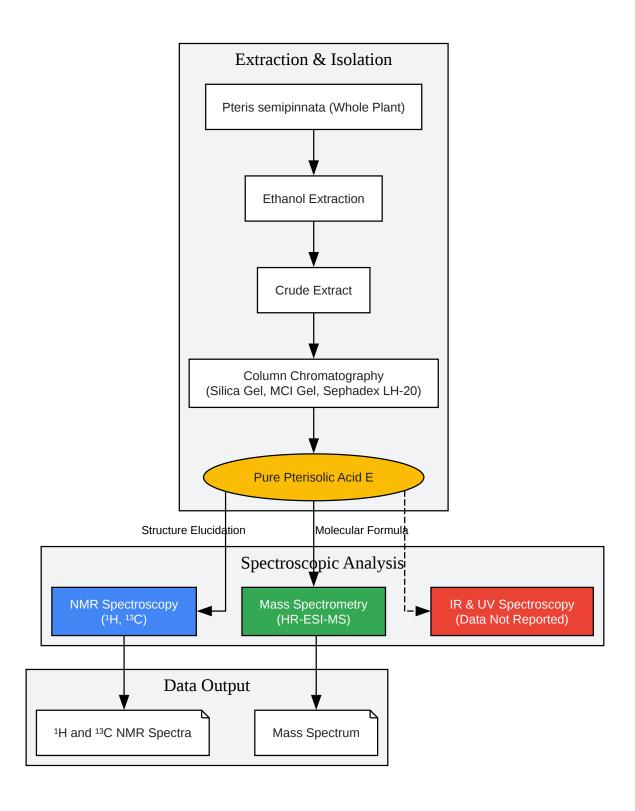
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals of CD₃OD (δH 3.30; δC 49.0).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a VG Auto-Spec-3000 spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Pterisolic acid E**.





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Caption: General workflow for the isolation and spectroscopic analysis of Pterisolic acid E.



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References

- 1. Natural product isolation how to get from biological material to pure compounds -Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
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